Ethanone, 1-[4-(2-propynylamino)phenyl]-
Description
Ethanone, 1-[4-(2-propynylamino)phenyl]- (systematic name: 1-[4-(prop-2-yn-1-ylamino)phenyl]ethan-1-one) is a substituted acetophenone derivative featuring a propynylamino group (-NH-CH₂-C≡CH) at the para position of the phenyl ring. Its molecular formula is C₁₁H₁₁NO, with a molecular weight of 173.21 g/mol.
Below, we compare it with similar ethanone derivatives to elucidate substituent effects.
Properties
CAS No. |
109702-67-2 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-[4-(prop-2-ynylamino)phenyl]ethanone |
InChI |
InChI=1S/C11H11NO/c1-3-8-12-11-6-4-10(5-7-11)9(2)13/h1,4-7,12H,8H2,2H3 |
InChI Key |
BZZJKCFKKMCXJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NCC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below summarizes key ethanone derivatives and their substituents:
Key Observations:
- Propynylamino vs. Phenylamino (): The propynylamino group introduces alkyne reactivity, enabling click chemistry, whereas phenylamino derivatives are explored for biological activity (e.g., kinase inhibition).
- Imidazole-Substituted Analogs (): Imidazole rings enhance antimicrobial activity due to hydrogen bonding and π-π interactions. The propynylamino group may offer similar bioactivity but with distinct reactivity.
- Chlorophenyl and Dimethylamino Derivatives (): Electron-withdrawing (-Cl) and donating (-N(CH₃)₂) groups influence electronic properties, affecting solubility and photophysical behavior.
Physical-Chemical Properties
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